4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone is a complex organic compound that belongs to the class of ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone typically involves multiple steps, starting with the preparation of the phenyl groups and the piperazine ring. The key steps include:
Formation of Phenyl Groups: The phenyl groups can be synthesized through various methods, such as the Friedel-Crafts alkylation or acylation reactions.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling Reactions: The phenyl groups and the piperazine ring are then coupled together using appropriate coupling agents, such as carbodiimides or phosphonium salts, under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The phenyl groups and piperazine ring can interact with specific receptors or enzymes, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes.
Induction of Apoptosis: In biological systems, the compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone can be compared with other similar compounds, such as:
4-[(4-Phenyl-1-piperazinyl)carbonyl]phenyl acetate: Similar in structure but with an acetate group instead of a ketone group.
4-Phenylphenol: Contains phenyl groups but lacks the piperazine ring and ketone group.
N-Phenylpiperazine: Contains the piperazine ring but lacks the phenyl groups and ketone group.
Eigenschaften
Molekularformel |
C30H26N2O2 |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
[4-(4-phenylbenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C30H26N2O2/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)31-19-21-32(22-20-31)30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI-Schlüssel |
URZIQXFXYDPPML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.